4-(2-甲氧基-苯氧基)-丁酸

描述

“4-(2-Methoxy-phenoxy)-butyric acid” is a derivative of phenol, which is a class of compounds that have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . It is related to m-aryloxy phenols, which have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis Analysis

The synthesis of phenol derivatives like “4-(2-Methoxy-phenoxy)-butyric acid” often involves functionalizing and transforming functional groups around the aromatic ring . In one research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .科学研究应用

抗氧化剂和抗菌剂应用

4-(2-甲氧基苯氧基)丁酸通过其与阿魏酸(4-羟基-3-甲氧基肉桂酸)的结构关系,可能具有显著的抗氧化、抗菌、抗炎和抗癌特性。阿魏酸存在于中药草中,表现出广泛的生理功能,包括抗氧化和抗菌活性、预防冠心病、降低胆固醇和提高精子活力。其应用扩展到食品和化妆品行业,在那里它被用作香兰素生产的原料、食品凝胶的交联剂以及运动食品和皮肤保护剂中的成分(Ou & Kwok, 2004)。

光反应性药物递送系统

在透明质酸纳米凝胶的设计中加入光敏衍生物,如 4-(4-(1-羟乙基)-2-甲氧基-5-硝基苯氧基)丁酸,体现了创新的药物递送策略。这些纳米凝胶展示了包埋和光解包埋特性,允许在光活化后控制释放包埋的抗肿瘤药物。这种机制在局部光照射场景中显着增强了肿瘤细胞杀伤的功效,证明了在光动力治疗中具有有希望的应用(Park et al., 2013)。

生物基聚合物合成

源自天然阿魏酸的生物基功能性苯乙烯单体的研究强调了可持续聚合物生产的潜力。通过受控自由基聚合技术合成明确的生物基聚合物,如聚(乙烯基愈创木酚)和聚(乙烯基儿茶酚),表明阿魏酸衍生物在开发具有酚功能的新材料中的多功能性。这种方法不仅促进了绿色化学的发展,而且还在各个工业领域提供了有希望的应用(Takeshima et al., 2017)。

木质素解聚和生物燃料生产

了解木质素模型化合物中芳基醚键的酸催化裂解机制对于木质素解聚过程至关重要。专注于非酚性和酚性二聚体的研究提供了对酸解过程中反应性和产物分布的见解,这对于开发将木质素转化为有价值的化学品和燃料的有效方法至关重要。这一研究领域在提高生物燃料生产的可持续性和木质素的增值利用方面具有重大潜力,木质素是一种主要的可再生资源(Sturgeon et al., 2014)。

属性

IUPAC Name |

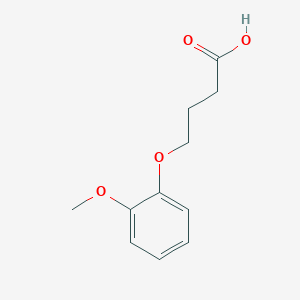

4-(2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-2-3-6-10(9)15-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVEPJENJDKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)

![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)

![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)

![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)